molecular formula C16H17NO2 B13113452 (S)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid

(S)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid

Cat. No.: B13113452
M. Wt: 255.31 g/mol
InChI Key: IHXITIQUZBCIHA-HNNXBMFYSA-N
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Description

(S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a biphenyl group attached to an aminobutanoic acid moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

(S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated biphenyl derivatives.

Mechanism of Action

The mechanism of action of (S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid is unique due to its combination of a biphenyl group and an aminobutanoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(3S)-3-amino-4-(4-phenylphenyl)butanoic acid

InChI

InChI=1S/C16H17NO2/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1

InChI Key

IHXITIQUZBCIHA-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N

Origin of Product

United States

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